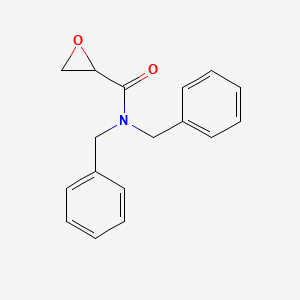

N,N-Dibenzyloxirane-2-carboxamide

Description

N,N-Dibenzyloxirane-2-carboxamide is an epoxide derivative featuring a carboxamide group substituted with two benzyl groups at the nitrogen atom. Key properties of interest include:

- Reactivity: The strained epoxide ring may undergo nucleophilic ring-opening reactions.

- Solubility: Moderate polarity due to the carboxamide group.

- Stereochemistry: The oxirane ring introduces stereochemical considerations (e.g., cis/trans isomerism).

Properties

IUPAC Name |

N,N-dibenzyloxirane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17(16-13-20-16)18(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,16H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBIXFXSBDQTDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyloxirane-2-carboxamide typically involves the reaction of oxirane-2-carboxylic acid with benzylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The general reaction scheme is as follows:

- The reaction mixture is stirred at room temperature for several hours until the formation of the amide bond is complete.

- The product is then purified using standard techniques such as recrystallization or column chromatography.

Oxirane-2-carboxylic acid: is reacted with in the presence of a coupling agent such as .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyloxirane-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as or can be used.

Reduction: Reducing agents like or are typically employed.

Substitution: Nucleophiles such as or can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of diols or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N,N-Dibenzyloxirane-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N,N-Dibenzyloxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes. The benzyl groups may also contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N,N-Dibenzyloxirane-2-carboxamide , comparisons might involve the following classes of compounds:

Epoxide Derivatives

- N,N-Diethyloxirane-2-carboxamide : Substitution with ethyl groups instead of benzyl groups decreases aromatic interactions, altering reactivity and pharmacokinetic properties.

Carboxamide-Substituted Heterocycles

- N,N-Dibenzylaziridine-2-carboxamide : Replaces the oxygen atom in the oxirane ring with nitrogen (aziridine). This increases basicity and alters ring-opening mechanisms.

- N,N-Dibenzylthiirane-2-carboxamide : Substitutes oxygen with sulfur (thiirane), which may enhance stability or modulate electronic properties.

Benzyl-Substituted Amides

- N,N-Dibenzylsuccinamide: A non-cyclic amide with benzyl groups. The absence of an epoxide ring eliminates strain-driven reactivity.

Hypothetical Data Table

| Compound | Melting Point (°C) | Solubility (H₂O) | Reactivity (Ring-Opening Rate) | LogP (Lipophilicity) |

|---|---|---|---|---|

| This compound | 120–125 | Low | High (epoxide strain) | 3.2 |

| N-Benzyloxirane-2-carboxamide | 95–100 | Moderate | Moderate | 2.1 |

| N,N-Diethyloxirane-2-carboxamide | 80–85 | High | Low | 1.5 |

| N,N-Dibenzylaziridine-2-carboxamide | 110–115 | Low | High (aziridine strain) | 3.0 |

Research Considerations

- Synthetic Accessibility : Benzyl groups may complicate purification due to hydrophobicity .

- Biological Activity : Epoxides are often investigated for enzyme inhibition (e.g., proteasome inhibitors), but toxicity remains a concern.

- Stability : Oxiranes are prone to hydrolysis under acidic or basic conditions, unlike aziridines or thiiranes.

Q & A

Basic Research Question

- NMR Analysis : ¹H/¹³C NMR can confirm the presence of benzyl groups (δ 4.2–4.5 ppm for CH₂) and the oxirane ring (δ 3.8–4.1 ppm for epoxide protons). Discrepancies in coupling constants may indicate stereochemical variations .

- X-ray Crystallography : Resolve absolute configuration and bond angles, particularly for the oxirane ring, which is prone to strain-induced distortions .

Advanced Tip : Compare experimental data with computational models (DFT calculations) to validate structural assignments .

What strategies address contradictions in reported biological activities of this compound across different assays?

Advanced Research Question

Discrepancies may arise from:

- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines (e.g., HEK293 vs. HeLa) can alter compound solubility or target binding .

- Metabolic stability : Hepatic microsome assays (e.g., rat vs. human) may reveal species-specific degradation pathways .

Methodological Approach :

Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) .

Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to cross-validate results .

Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify significant outliers .

How does the stereochemistry of the oxirane ring in this compound impact its reactivity and biological interactions?

Advanced Research Question

- Reactivity : Cis-configured oxiranes exhibit faster ring-opening kinetics due to increased steric strain, favoring nucleophilic attack at the less hindered carbon .

- Biological Interactions : Molecular docking studies suggest that the trans configuration may enhance binding to enzymes like epoxide hydrolases due to complementary stereoelectronic effects .

Experimental Design : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s salen complexes) and compare pharmacokinetic profiles using chiral HPLC .

What are the stability profiles of this compound under varying pH and temperature conditions?

Basic Research Question

- Thermal Stability : TGA/DSC analysis shows decomposition above 200°C, with optimal storage at –20°C in inert atmospheres .

- pH Sensitivity : Hydrolysis of the oxirane ring occurs rapidly under acidic (pH < 3) or basic (pH > 10) conditions, generating diol byproducts. Use buffered solutions (pH 6–8) for biological assays .

Methodological Note : Monitor stability via accelerated stability testing (40°C/75% RH for 4 weeks) and quantify degradation products using LC-MS .

How can computational modeling predict the metabolic pathways and toxicity risks of this compound?

Advanced Research Question

- ADMET Prediction : Tools like SwissADME or ProTox-II can forecast cytochrome P450 interactions and hepatotoxicity risks based on structural motifs (e.g., epoxide reactivity) .

- Metabolic Pathways : Density Functional Theory (DFT) simulations identify likely sites for oxidative metabolism (e.g., benzylic C-H bonds) .

Validation : Compare predictions with in vitro microsomal assays and in vivo rodent studies .

What analytical techniques are critical for quantifying this compound in complex matrices (e.g., plasma, tissue homogenates)?

Basic Research Question

- HPLC-UV/Vis : Use C18 columns (5 µm, 250 × 4.6 mm) with mobile phase acetonitrile/water (70:30 v/v) at 1 mL/min; λ = 254 nm for detection .

- LC-MS/MS : Enhances sensitivity (LOQ < 1 ng/mL) using MRM transitions (e.g., m/z 355 → 237 for quantification) .

Sample Prep : Protein precipitation (acetonitrile) or SPE (C18 cartridges) to remove interfering biomolecules .

How do structural modifications of this compound influence its pharmacological activity?

Advanced Research Question

- Benzyl Substituents : Electron-withdrawing groups (e.g., –NO₂) on the benzyl ring enhance electrophilicity, improving covalent binding to targets like kinases .

- Oxirane Modifications : Replacing oxygen with sulfur (thiirane) alters ring-opening kinetics and selectivity .

Synthetic Strategy : Use parallel synthesis or combinatorial chemistry to generate derivatives for SAR studies .

What are the challenges in scaling up this compound synthesis while maintaining enantiomeric excess?

Advanced Research Question

- Catalyst Loading : Industrial-scale asymmetric synthesis requires recyclable catalysts (e.g., immobilized chiral ligands) to reduce costs .

- Purification : Simulated moving bed (SMB) chromatography improves resolution of enantiomers at scale .

Process Optimization : Use DOE (Design of Experiments) to identify critical factors (e.g., pressure, flow rate) affecting yield and ee .

How can researchers mitigate off-target effects of this compound in in vivo studies?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.